molecular formula C2H5F2NO2S B13116997 1,1-Difluoroethanesulfonamide CAS No. 1821384-86-4

1,1-Difluoroethanesulfonamide

Cat. No.: B13116997
CAS No.: 1821384-86-4
M. Wt: 145.13 g/mol
InChI Key: MFTFOJVDERPKEG-UHFFFAOYSA-N
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Description

1,1-Difluoroethanesulfonamide is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethane with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the sulfonamide group. The reaction conditions typically include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoroethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or functionalized ethane derivatives.

Scientific Research Applications

1,1-Difluoroethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or enzyme inhibition properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoroethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The fluorine atoms may also enhance the compound’s stability and reactivity, contributing to its overall effects.

Comparison with Similar Compounds

    1,1-Difluoroethane: A related compound with similar fluorine substitution but lacking the sulfonamide group.

    Ethanesulfonamide: Similar structure but without the fluorine atoms.

Uniqueness: 1,1-Difluoroethanesulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical and physical properties

Properties

CAS No.

1821384-86-4

Molecular Formula

C2H5F2NO2S

Molecular Weight

145.13 g/mol

IUPAC Name

1,1-difluoroethanesulfonamide

InChI

InChI=1S/C2H5F2NO2S/c1-2(3,4)8(5,6)7/h1H3,(H2,5,6,7)

InChI Key

MFTFOJVDERPKEG-UHFFFAOYSA-N

Canonical SMILES

CC(F)(F)S(=O)(=O)N

Origin of Product

United States

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